The synthesis of dihydrodigoxin can be achieved through various methods:
Dihydrodigoxin has a complex molecular structure characterized by its steroid backbone and glycosidic components. The molecular formula is , and it features several hydroxyl groups that contribute to its biological activity.
Dihydrodigoxin participates in various chemical reactions:
Dihydrodigoxin exerts its effects primarily through interaction with cardiac glycoside receptors, specifically inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to increased intracellular sodium levels, promoting calcium influx via sodium-calcium exchange mechanisms. Consequently, this results in enhanced myocardial contractility.
Dihydrodigoxin exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during pharmaceutical formulation.
Dihydrodigoxin serves several scientific applications:
Dihydrodigoxin (C₄₁H₆₆O₁₄) is the hydrogenated metabolite of the cardiac glycoside digoxin (C₄₁H₆₄O₁₄), distinguished by saturation of the lactone ring’s α,β-unsaturated bond. This structural modification alters its three-dimensional conformation and electronic properties, significantly impacting its biological activity. Mass spectrometry techniques, particularly electron ionization (EI-MS) and hydrogen-deuterium exchange tandem mass spectrometry (HDX-MS/MS), enable precise differentiation between digoxin and dihydrodigoxin isomers. HDX-MS/MS exploits differences in exchangeable protons: digoxin contains five hydroxyl groups, while dihydrodigoxin retains only four due to lactone ring reduction. When exposed to deuterated mobile phases (D₂O), digoxin exhibits a +5 Da mass shift (from m/z 781.4 to 786.4), whereas dihydrodigoxin shows a +4 Da shift, providing a reliable diagnostic marker for isomer discrimination [1] [4].
Electrospray ionization (ESI) MS/MS fragmentation patterns further distinguish these isomers. Digoxin undergoes cleavage at the C-3 sugar moiety, yielding characteristic fragments at m/z 651.3 [M+H–C₄H₈O₄]⁺ and 521.2 [M+H–2C₄H₈O₄]⁺. In contrast, dihydrodigoxin displays enhanced stability of the reduced lactone ring, producing dominant ions at m/z 679.4 and 653.4 due to alternative fragmentation pathways [9]. Nuclear magnetic resonance (NMR) confirms these differences, with dihydrodigoxin showing loss of olefinic proton signals (δ 5.5–6.5 ppm) and appearance of aliphatic methylene protons adjacent to the saturated lactone (δ 2.1–2.3 ppm) [5].
Table 1: Mass Spectrometry Signatures for Digoxin and Dihydrodigoxin
Parameter | Digoxin | Dihydrodigoxin |
---|---|---|
Molecular Formula | C₄₁H₆₄O₁₄ | C₄₁H₆₆O₁₄ |
HDX-MS Shift (Da) | +5 | +4 |
Key MS/MS Fragments | m/z 651.3, 521.2 | m/z 679.4, 653.4 |
Exchangeable Protons | 5 | 4 |
The conversion of digoxin to dihydrodigoxin is exclusively mediated by gut microbiota, primarily the anaerobic actinobacterium Eggerthella lenta. This biotransformation occurs in the colon via stereoselective reduction of the β-oriented lactone ring at C-17, catalyzed by a specialized two-gene operon termed the cardiac glycoside reductase (cgr) locus [8]. The cgr locus encodes a flavin- and iron-sulfur cluster-dependent reductase, Cgr2, which exhibits narrow substrate specificity for cardenolides. Biochemical characterization confirms Cgr2 requires flavin adenine dinucleotide (FAD) and a [4Fe-4S] cluster as cofactors, operating optimally under anaerobic conditions due to oxygen sensitivity [8].
The reaction kinetics follow Michaelis-Menten principles, with Cgr2 showing a Kₘ of 12.5 μM for digoxin and a catalytic efficiency (k꜀ₐₜ/Kₘ) of 4.8 × 10⁴ M⁻¹s⁻¹. Genetic analyses reveal that functional Cgr2 is present in >70% of human gut microbiomes, though its expression is strain-dependent. Notably, a Y333N polymorphism in Cgr2 reduces enzymatic activity by 90%, explaining interindividual variation in dihydrodigoxin production [8] [3]. Environmental modulators also impact this pathway: dietary arginine represses cgr2 transcription by competing with digoxin for binding to the regulatory protein Cgr1, while high-protein diets enhance this suppression [8].
Table 2: Microbial and Genetic Determinants of Digoxin Reduction
Factor | Impact on Reduction | Mechanism |
---|---|---|
E. lenta (Cgr2+) | Complete conversion (≥40% of digoxin dose) | Enzymatic saturation of lactone ring |
Cgr2 Y333N Polymorphism | 90% reduction in activity | Altered substrate binding pocket |
Dietary Arginine | Inhibition (IC₅₀ = 45 μM) | Competitive repression of cgr2 transcription |
Antibiotics | Abolition of reduction | Elimination of cgr-expressing flora |
Dihydrodigoxin lacks therapeutic activity due to impaired binding to Na⁺/K⁺-ATPase, the molecular target of cardiac glycosides. Structural analyses reveal that saturation of the lactone ring disrupts critical hydrogen bonds between the steroid core and transmembrane domain M4 of Na⁺/K⁺-ATPase. Specifically, digoxin’s unsaturated lactone forms a hydrogen bond with Gln¹¹⁷ and hydrophobic interactions with Phe⁷⁸³, while dihydrodigoxin’s flexible, saturated lactone cannot maintain this configuration. This reduces binding affinity by >200-fold (digoxin K_d = 1.2 nM vs. dihydrodigoxin K_d = 250 nM) [6] [8].
Functional assays confirm dihydrodigoxin’s cardioinactivity. In isolated cardiomyocytes, digoxin (10⁻⁹ M) increases contractility by 65% and intracellular Ca²⁺ transients by 40%, whereas dihydrodigoxin (10⁻⁶ M) shows no significant effects. In vivo studies in heart failure models demonstrate that dihydrodigoxin administration (0.15 mg/kg) fails to alter left ventricular ejection fraction, heart rate, or stroke volume, contrasting with digoxin’s positive inotropic and chronotropic actions [6] [10].
The metabolite’s biological significance lies in its role as a detoxification product. By irreversibly inactivating digoxin, dihydrodigoxin formation protects against cardiotoxicity. This is evolutionarily conserved: the cgr operon’s specificity for cardenolides suggests gut microbes protect hosts from dietary plant toxins like those in Digitalis species [8]. Pharmacokinetic studies show dihydrodigoxin accounts for 2–52% of urinary metabolites after digoxin administration, with high producers exhibiting 30% lower serum digoxin levels [3] [5].
Table 3: Pharmacodynamic Comparison of Digoxin and Dihydrodigoxin
Property | Digoxin | Dihydrodigoxin |
---|---|---|
Na⁺/K⁺-ATPase K_d | 1.2 nM | 250 nM |
Inotropic Effect (EC₅₀) | 0.8 nM | >1,000 nM |
Calcium Transient Modulation | +40% (at 10⁻⁹ M) | No effect (at 10⁻⁶ M) |
Protective Role | Therapeutic agent | Detoxification metabolite |
Compounds Mentioned:
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